

Application Note: Scalable Synthesis of 2-(Morpholin-4-ylsulfonyl)benzotrile

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Compound of Interest

Compound Name: 2-(Morpholin-4-ylsulfonyl)benzotrile

CAS No.: 612045-76-8

Cat. No.: B2959984

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Executive Summary

This application note outlines a robust, scalable protocol for the production of **2-(Morpholin-4-ylsulfonyl)benzotrile**, a critical intermediate in the synthesis of antipsychotics and kinase inhibitors. While laboratory-scale synthesis often utilizes dichloromethane (DCM) and rapid addition, such methods pose safety risks and engineering challenges at the kilogram scale.

This guide presents a Process Safety-Optimized Route utilizing 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) as green alternatives, featuring controlled exotherm management and a crystallization-based purification strategy that eliminates the need for chromatography.

Chemical Strategy & Retrosynthesis

The synthesis relies on the nucleophilic substitution of the chlorine atom in 2-cyanobenzenesulfonyl chloride by morpholine.

Reaction Scheme

Critical Process Parameters (CPPs)

- **Stoichiometry:** A slight excess of morpholine (1.05 eq) ensures complete consumption of the expensive sulfonyl chloride.
- **Exotherm Control:** The sulfonylation is highly exothermic (). Rate of addition (RoA) of morpholine is the primary control variable.
- **Moisture Control:** The starting sulfonyl chloride is moisture-sensitive.^[1] Water content in the solvent must be to prevent hydrolysis to the sulfonic acid impurity, which reduces yield and complicates purification.

Process Development Logic

Solvent Selection: The Shift from DCM

- **Lab Scale (DCM):** Excellent solubility, but environmentally hazardous and difficult to dry.
- **Scale-Up (EtOAc or 2-MeTHF):** Selected for this protocol.
 - **Benefit:** Facile aqueous workup (clean phase cuts).
 - **Benefit:** Allows for "Solvent Swap" crystallization (distilling off EtOAc and adding Heptane or Ethanol) without isolating the crude oil.

Base Selection

Triethylamine (Et

N) is selected as the HCl scavenger. It is cheap, easily removed via acid wash, and forms a salt (

) that precipitates in EtOAc, providing a visual indicator of reaction progress.

Scalable Protocol (100g Basis)

Safety Warning: 2-Cyanobenzenesulfonyl chloride is corrosive and a lachrymator. Morpholine is flammable and toxic. All operations must occur in a fume hood or reactor with local exhaust ventilation.

Materials

- 2-Cyanobenzenesulfonyl chloride: 100.0 g (0.496 mol)
- Morpholine: 45.4 g (0.521 mol, 1.05 eq)
- Triethylamine (Et
N): 55.2 g (0.546 mol, 1.10 eq)
- Ethyl Acetate (EtOAc): 800 mL (8 vol)
- 1N HCl (aq): 300 mL
- Sat. NaHCO
: 300 mL
- Brine: 200 mL
- Ethanol (95%): For crystallization

Step-by-Step Procedure

- Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel (or dosing pump). Purge with Nitrogen.
- Charging: Charge 100 g 2-Cyanobenzenesulfonyl chloride and 600 mL EtOAc. Stir until fully dissolved.
- Cooling: Cool the solution to 0–5°C.
- Base Addition: Add 55.2 g Triethylamine in one portion. (Note: No significant exotherm usually observed here, but verify).

- Reaction (Critical Step):
 - Mix 45.4 g Morpholine with 200 mL EtOAc in the addition funnel.
 - Slowly add the Morpholine solution to the reactor over 60–90 minutes.
 - Control: Maintain internal temperature $<10^{\circ}\text{C}$. Adjust addition rate if temperature spikes.
 - Observation: A white precipitate () will form immediately.
- Completion: Once addition is complete, warm to $20\text{--}25^{\circ}\text{C}$ and stir for 2 hours.
 - IPC (In-Process Control): Check by HPLC/TLC. Target: $<1\%$ starting material.
- Quench & Workup:
 - Add 300 mL 1N HCl slowly (exotherm possible). Stir for 15 mins.
 - Stop stirring and settle layers (15 mins). Drain the bottom aqueous layer (contains Et N salts and excess morpholine).
 - Wash organic layer with 300 mL Sat. NaHCO_3 (removes any residual acid).
 - Wash organic layer with 200 mL Brine.
- Crystallization (Solvent Swap):
 - Transfer organic phase to a distillation setup.
 - Distill EtOAc under reduced pressure (40°C bath) until approx. 200 mL remains (2 vol).
 - Slowly add 400 mL Ethanol (95%) while hot.
 - Continue distillation to remove residual EtOAc (azeotrope), maintaining volume with Ethanol if necessary.

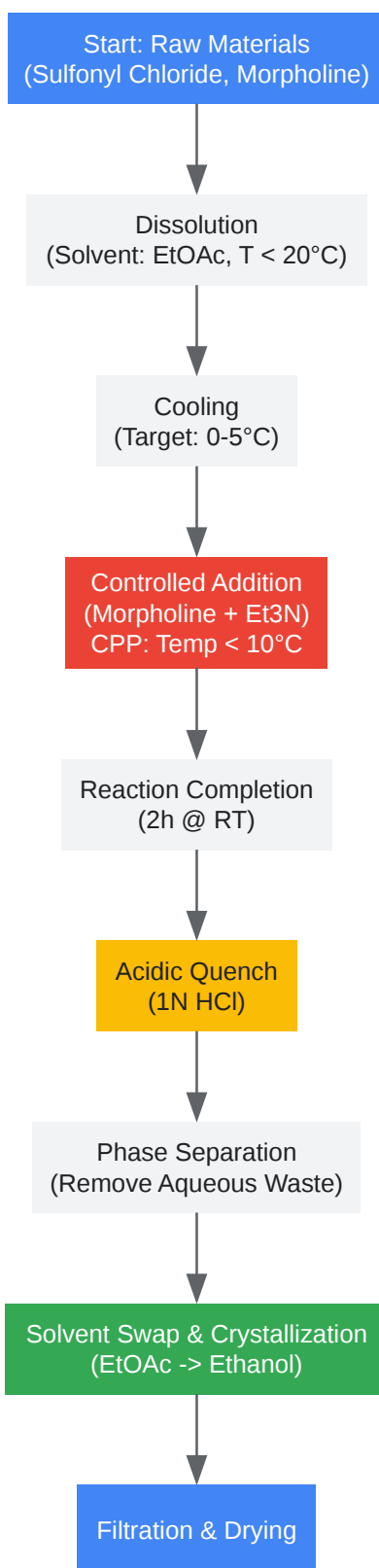
- Cool slowly to 20°C, then to 0–5°C and hold for 2 hours.
- Isolation: Filter the white crystals. Wash with cold Ethanol (50 mL).
- Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 112–118 g (90–95%) Appearance: White to off-white crystalline solid.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

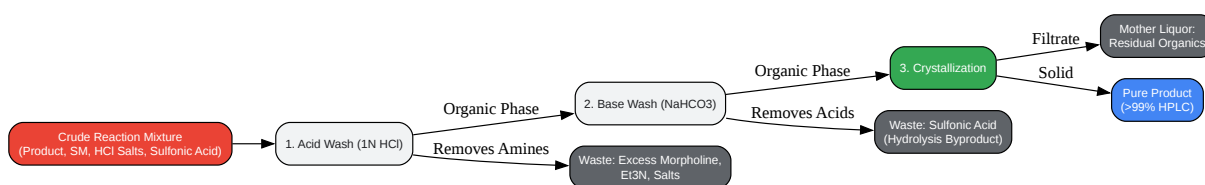


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Caption: Process Flow Diagram (PFD) for the 100g scale-up batch, emphasizing the critical temperature control node during addition.

Impurity Fate Mapping

Understanding where impurities go is vital for validation.



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Caption: Impurity Fate Map showing the rejection of specific byproducts at each workup stage.

Troubleshooting & Analytical Validation

Common Issues

| Issue | Probable Cause | Corrective Action |
|-----------------|------------------------------------|--|
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure EtOAc is dry (<0.05% H ₂ O). Check reactor for leaks. |
| Oiling Out | Crystallization too fast or impure | Re-heat to reflux, add more Ethanol, and cool slower (5°C/hour). |
| Colored Product | Oxidation of Morpholine | Use fresh Morpholine. Add a charcoal filtration step before crystallization. |

Analytical Specifications

- HPLC Purity: >98.5% (Area %).[2]
- ¹H NMR (DMSO-d₆):
3.10-3.20 (m, 4H, morpholine), 3.60-3.70 (m, 4H, morpholine), 7.8-8.2 (m, 4H, aromatic).
- Residual Solvent: EtOAc < 5000 ppm, Ethanol < 5000 ppm (ICH Q3C).

References

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